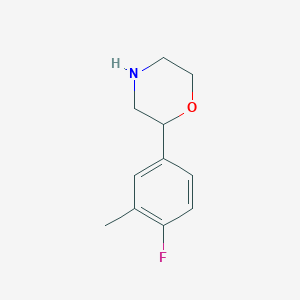

2-(4-Fluoro-3-methylphenyl)morpholine

Description

2-(4-Fluoro-3-methylphenyl)morpholine (CAS 1267436-33-8) is a morpholine derivative with the molecular formula C₁₁H₁₄FNO and a molecular weight of 195.24 g/mol . Its IUPAC name reflects the substitution pattern: a fluorine atom at the para-position and a methyl group at the meta-position on the phenyl ring, which is directly attached to the morpholine moiety. The morpholine ring adopts a chair conformation, typical of six-membered saturated heterocycles, contributing to its stability and reactivity .

This compound is cataloged as a life science product by American Elements, available in high-purity grades (up to 99.999%) for pharmaceutical and agrochemical research . Its structural features, including hydrogen-bonding capability and steric effects from the methyl group, make it a candidate for drug discovery, particularly as an intermediate in synthesizing bioactive molecules .

Properties

IUPAC Name |

2-(4-fluoro-3-methylphenyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO/c1-8-6-9(2-3-10(8)12)11-7-13-4-5-14-11/h2-3,6,11,13H,4-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJEDQKWSLOOTKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2CNCCO2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-3-methylphenyl)morpholine typically involves the reaction of 4-fluoro-3-methylaniline with morpholine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes steps such as mixing, heating, and purification to obtain the desired product with high efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-3-methylphenyl)morpholine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce different amine derivatives .

Scientific Research Applications

Pharmacological Applications

2-(4-Fluoro-3-methylphenyl)morpholine has been investigated for its potential as a drug candidate in several therapeutic areas:

-

Anticancer Activity:

- Research indicates that morpholine derivatives exhibit significant anticancer properties. For instance, derivatives of morpholine have been shown to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth .

- A study demonstrated that compounds similar to this compound could act as inhibitors of protein kinases, which are crucial in cancer cell signaling .

- Antimicrobial Properties:

-

Central Nervous System (CNS) Effects:

- Some studies suggest that compounds with a morpholine structure can interact with neurotransmitter systems, potentially leading to applications in treating neurological disorders .

- Research on similar compounds indicates that they may exhibit psychoactive properties, which could be leveraged for therapeutic purposes in conditions like depression or anxiety .

Data Table: Summary of Biological Activities

Case Studies

Case Study 1: Anticancer Activity

A series of experiments were conducted to evaluate the anticancer properties of morpholine derivatives, including this compound. The results indicated a dose-dependent inhibition of cell growth in various cancer cell lines, suggesting that structural modifications could enhance potency.

Case Study 2: Antimicrobial Efficacy

In vitro studies demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound's effectiveness was attributed to its ability to disrupt bacterial membrane integrity.

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-3-methylphenyl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Observations:

- Substituent Effects: Electron-Withdrawing Groups (EWGs): The 4-fluoro and 3-methyl groups in the target compound balance lipophilicity and electronic effects. In contrast, analogs like 4-(4-Trifluoromethylphenyl)morpholine (stronger EWG: CF₃) exhibit enhanced metabolic stability but reduced solubility . Heteroatom Variations: Replacing oxygen in morpholine with sulfur (e.g., thiomorpholine in ) increases nucleophilicity and alters hydrogen-bonding capacity . Sulfonyl and Aminomethyl Groups: Derivatives like 4-[(4-Fluoro-3-MePh)SO₂]morpholine and 3-Aminomethyl-4-(4-fluorobenzyl)morpholine introduce polar functional groups, enhancing target binding in receptor-based applications .

Synthesis Strategies :

- Amination Reactions : The target compound is synthesized similarly to 4-(4-Trifluoromethylphenyl)morpholine , involving coupling of morpholine with substituted aryl halides (e.g., bromobenzene derivatives) under transition-metal catalysis .

- Base-Mediated Routes : 4-(4-Nitrophenyl)thiomorpholine is prepared via nucleophilic aromatic substitution using thiomorpholine and nitrobenzene derivatives, highlighting the versatility of SNAr reactions .

Research Findings and Implications

- Structure-Activity Relationships (SAR): Substituting the phenyl ring with EWGs (e.g., CF₃, NO₂) improves enzyme inhibition but may compromise bioavailability due to increased hydrophobicity . Thiomorpholine derivatives (e.g., ) show distinct pharmacokinetic profiles due to sulfur’s larger atomic radius and polarizability .

Synthetic Challenges :

- Steric hindrance from the 3-methyl group in the target compound complicates regioselective functionalization, requiring optimized catalysts .

Biological Activity

2-(4-Fluoro-3-methylphenyl)morpholine is an organic compound with the molecular formula C11H14FNO. It is a morpholine derivative characterized by the presence of a 4-fluoro-3-methylphenyl group, which influences its biological activity. This compound has garnered attention for its potential applications in various fields, particularly in medicinal chemistry and pharmacology.

The synthesis of this compound typically involves the reaction of 4-fluoro-3-methylaniline with morpholine, often in the presence of a catalyst under controlled conditions to optimize yield and purity. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can modify its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is known to bind to various enzymes and receptors, potentially altering their activity. The exact pathways involved depend on the biological context and application of the compound. For instance, it may exhibit antimicrobial and antiviral properties through inhibition of key enzymatic processes or receptor modulation.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In studies comparing various compounds, it was found to have minimum inhibitory concentration (MIC) values below 1 µg/mL against several bacterial strains, suggesting potent antibacterial effects. The compound's structure allows it to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .

Antiviral Activity

The compound has also been investigated for its antiviral properties. Preliminary studies suggest that it may inhibit viral replication by targeting specific viral enzymes or host cell receptors necessary for viral entry and propagation. These findings position this compound as a candidate for further development in antiviral drug discovery.

Anticancer Potential

There is emerging evidence that this compound may possess anticancer properties. Similar compounds have shown antiproliferative activity against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and modulation of cell cycle regulators, although specific studies on this compound are still limited .

Study on Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of several morpholine derivatives, including this compound. The results indicated that this compound had a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, outperforming many traditional antibiotics in terms of potency .

Investigation into Anticancer Activity

Another significant study focused on the anticancer potential of fluorinated morpholines. In vitro assays demonstrated that this compound inhibited growth in sensitive cancer cell lines without exhibiting a biphasic dose-response relationship, which is often a limitation in drug development for cancer therapies .

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Antiviral Activity | Anticancer Activity |

|---|---|---|---|

| This compound | High | Moderate | Promising |

| 2-(4-Fluorophenyl)morpholine | Moderate | Low | Limited |

| 2-(3-Methylphenyl)morpholine | Low | Moderate | Moderate |

This table highlights the comparative biological activities of this compound against similar morpholine derivatives, showcasing its potential as a lead compound in drug development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.